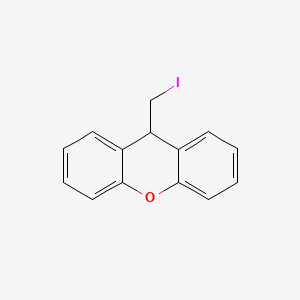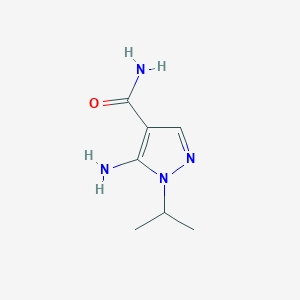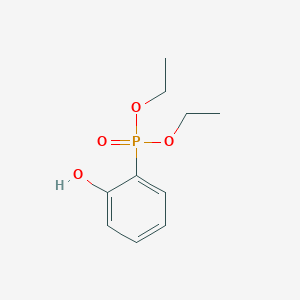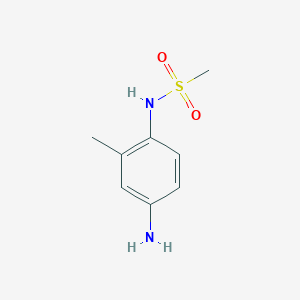
9-(iodomethyl)-9H-xanthene
Overview
Description
Iodomethyl compounds are related to methane by replacement of one hydrogen atom by an atom of iodine . They are often used in organic synthesis due to their reactivity.
Synthesis Analysis
The synthesis of iodomethyl compounds can involve various methods. For instance, one approach involves the treatment of allylcyclohexenone derivatives with iodine in refluxing methanol .Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure of iodomethyl compounds is related to methane by replacement of one hydrogen atom by an atom of iodine .Chemical Reactions Analysis
Iodomethyl compounds can undergo various chemical reactions. For example, they can be oxidized to form aldehydes and ketones .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include factors such as porosity, viscosity, melting point size, shape, specific surface area, agglomeration or aggregation, surface morphology, crystallinity, state of dispersion, density, temperature solubility, and purity .Scientific Research Applications
Xanthene Derivatives in Medicinal Chemistry
Xanthene derivatives, including 9-(iodomethyl)-9H-xanthene, have notable significance in medicinal chemistry. The compound's unique structure, characterized by oxygen-incorporating tricyclic components, is pivotal in developing new pharmaceutical agents. These derivatives are synthesized from simple starting materials or through modification of related structures. They exhibit a range of biological activities such as neuroprotective, antitumor, and antimicrobial effects. However, it is essential to address potential pharmacokinetic and safety concerns for clinical applications (Maia et al., 2020).
Xanthone Derivatives and Biological Activities
Xanthone derivatives, closely related to xanthenes, demonstrate various biological and pharmacological effects. These compounds are significant in the field of medicinal chemistry due to their diverse applications, such as antitumor properties and potential roles in cancer therapy. The nature and position of substituents on the xanthone core influence their activity, demonstrating the importance of structural variation in drug development (Pinto et al., 2005).
Electrochemical Applications in Pharmaceutical Chemistry
The electrochemical dehydrogenative cross-coupling of xanthenes with ketones is a significant advancement in synthesizing functionalized 9-alkyl-9H-xanthenes. This method is beneficial in pharmaceutical chemistry, offering mild conditions, high atom economy, and excellent functional group tolerance. It demonstrates the potential of xanthenes in creating new pharmaceutical compounds (Yang et al., 2020).
Synthesis of PW2-Like Compounds
9H-xanthene derivatives, including PW2-like compounds, display a wide spectrum of bioactivities. The synthetic route for compounds containing the xanthenic moiety has been developed, highlighting the versatility of xanthenes in synthesizing bioactive compounds. This development is crucial for creating new pharmaceutical agents with diverse biological applications (Forastieri et al., 2020).
Polymorphism and Thermochromism in Xanthenes
The study of polymorphism and thermochromism in xanthenes, including this compound, is essential in understanding their physical properties. These properties have implications in material science, particularly in developing thermochromic materials (Biedermann et al., 2006).
Photophysics in OLEDs
The photophysical properties of xanthene derivatives like 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) are significant in the field of organic light-emitting diodes (OLEDs). Their ability to facilitate efficient triplet-to-singlet upconversion enhances the external electroluminescence quantum efficiency of OLEDs, demonstrating the potential of xanthenes in advanced material applications (Marian, 2016).
Synthesis of Novel Xanthene Derivatives
The synthesis of novel xanthene derivatives, including 9-phenyl-9H-xanthen-9-ol, has been explored. These derivatives form self-assembled superstructures in the solid state, which is vital for understanding and developing new materials with specific properties (Kavala et al., 2007).
Xanthones in Natural Products and Synthesis
Xanthones, derived from 9H-xanthen-9-one, are found in fungi, lichens, and bacteria as secondary metabolites. They are of interest due to their pronounced biological activity across various disease states. Syntheses of these compounds, especially partially saturated xanthones, offer insights into developing new pharmacological agents (Masters & Bräse, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(iodomethyl)-9H-xanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPAWYPDVSDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376667 | |
| Record name | 9-(iodomethyl)-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201851-33-4 | |
| Record name | 9-(iodomethyl)-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)





![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)





![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)